3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride
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Overview
Description
3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Ethylation and Methylation: The ethyl and methyl groups are introduced through alkylation reactions using ethyl halides and methyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted triazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Reduction Products: Reduction can yield triazole derivatives with altered oxidation states.
Scientific Research Applications
Chemistry
In chemistry, 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential use as drugs. Triazole-based compounds are often investigated for their antifungal, antiviral, and anticancer properties.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity allows for the creation of various functional materials.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also interact with metal ions and other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, used in various chemical and pharmaceutical applications.
3-(chloromethyl)-1,2,4-triazole: Similar in structure but lacks the ethyl and methyl groups, leading to different reactivity and applications.
5-ethyl-4-methyl-1,2,4-triazole: Lacks the chloromethyl group, resulting in different chemical properties and uses.
Uniqueness
3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts high reactivity, and the ethyl and methyl groups, which influence its physical and chemical properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-5-ethyl-4-methyl-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-3-5-8-9-6(4-7)10(5)2;/h3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMAPNHDUNGXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034197-71-1 |
Source
|
Record name | 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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